molecular formula C11H9FN2O3 B2666251 2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide CAS No. 1396872-13-1

2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2666251
CAS No.: 1396872-13-1
M. Wt: 236.202
InChI Key: ITDTYPKPCACFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic organic compound that features a fluorophenoxy group and an isoxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate acylating agent under basic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the isoxazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving fluorophenoxy and isoxazole derivatives.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with fluorophenoxy and isoxazole groups can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(isoxazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(isoxazol-4-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(isoxazol-4-yl)acetamide can influence its chemical reactivity and biological activity, potentially making it more lipophilic and enhancing its ability to interact with biological membranes or proteins.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-9-3-1-2-4-10(9)16-7-11(15)14-8-5-13-17-6-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDTYPKPCACFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.